1-[(4-BRomo-2-methylbenzene)sulfonyl]pyrrolidine
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Overview
Description
1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine is a chemical compound with the CAS Number: 1715039-70-5 . It has a molecular weight of 304.21 and its IUPAC name is 1-((4-bromo-2-methylphenyl)sulfonyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine features a sulfonamide group with S=O bond lengths of 1.4357 (16) and 1.4349 (16) Å, an S-N bond length of 1.625 (2) Å, and an S-C bond length of 1.770 (2) Å .Scientific Research Applications
Organic Synthesis
1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine: is a valuable reagent in organic synthesis, particularly in the construction of complex molecular architectures. Its sulfonyl group acts as a good leaving group, facilitating nucleophilic substitution reactions that are foundational in building various organic compounds. This compound can be used to introduce asymmetry into molecules, which is crucial for synthesizing enantiomerically pure substances, a key aspect in the pharmaceutical industry .
Medicinal Chemistry
In medicinal chemistry, this compound’s structural motif is found in a variety of biologically active molecules. It can serve as a precursor for the synthesis of potential therapeutic agents, including inhibitors of enzymes or receptors. The bromo and sulfonyl groups offer points of functionalization, allowing for the creation of derivatives with specific pharmacological properties .
Material Science
The bromo group in 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine can be utilized in material science for the modification of surface properties of materials. It can act as an initiator for polymerization processes or be used to graft polymers onto surfaces, thus altering the material’s hydrophobicity, conductivity, or biocompatibility .
Catalysis
Catalysts derived from sulfonyl compounds are known for their effectiveness in various chemical reactions. This compound can be used to develop new catalytic systems that facilitate reactions such as oxidation, reduction, or carbon-carbon bond formation. These catalysts can be designed to be highly selective, reducing the need for additional purification steps .
Analytical Chemistry
In analytical chemistry, 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine can be employed as a derivatization agent for the detection and quantification of various analytes. Its reactive groups allow it to bind to specific functional groups in analytes, enhancing their detectability by methods such as chromatography or mass spectrometry .
Chemical Education
This compound can also be used as a teaching tool in chemical education to demonstrate various chemical reactions and principles. Its reactivity can showcase nucleophilic substitution, elimination, and addition reactions, helping students understand these fundamental concepts in a practical setting .
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for sulfonyl pyrrolidine derivatives .
Mode of Action
The mode of action of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine involves electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The downstream effects would depend on the specific role of these targets in cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine’s action would depend on its specific targets and the pathways they are involved in. Given the compound’s potential interaction with proteins or enzymes, it could influence various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[(4-Bromo-2-methylbenzene)sulfonyl]pyrrolidine . For instance, certain conditions might enhance or inhibit its interaction with its targets, thereby affecting its overall effect .
properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-8-10(12)4-5-11(9)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLRTRHMGCFKPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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